molecular formula C15H22N2 B1610094 (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine CAS No. 867324-10-5

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1610094
CAS No.: 867324-10-5
M. Wt: 230.35 g/mol
InChI Key: ODYLTZRECSDWCJ-LSDHHAIUSA-N
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Description

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS 912338-15-9) is a complex, stereochemically defined bicyclic amine of interest in advanced medicinal chemistry and drug discovery research . The octahydro-1H-pyrrolo[2,3-c]pyridine scaffold provides a rigid, bridged structure that can serve as a versatile and critical synthetic intermediate or a core building block for the development of novel pharmacologically active compounds . The specific phenethyl substitution at the 6-position makes this compound a valuable template for probing biological targets within the central nervous system (CNS), as this structural motif is often explored for targeting neuromodulatory receptors and enzymes . With a molecular formula of C15H23ClN2 and a molecular weight of 266.81 g/mol, this hydrochloride salt offers enhanced stability and solubility for experimental applications . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the product's safety data sheet prior to handling.

Properties

IUPAC Name

(3aS,7aS)-6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17/h1-5,14-16H,6-12H2/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYLTZRECSDWCJ-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CCN(C2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1CCN(C2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474287
Record name (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867324-10-5
Record name (3aS,7aS)-Octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867324-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular [3+2]-Cycloaddition of Azomethine Ylides

The most documented and efficient synthetic route to (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involves an intramolecular [3+2]-cycloaddition of an azomethine ylide intermediate. This method is highlighted in a key study by Shieh et al. (2012), which describes a facile synthesis using this cycloaddition as the pivotal step.

  • Key Reaction Step: Formation of an azomethine ylide intermediate generated in situ from a suitable precursor, which then undergoes an intramolecular cycloaddition to form the octahydropyrrolo[2,3-c]pyridine core.
  • Solvent System: The reaction employs DW-therm heat-transfer fluid as the solvent, which facilitates efficient heat management during the cycloaddition.
  • Stereochemical Outcome: The reaction yields diastereoisomeric products, which can be separated chromatographically or resolved classically to obtain the enantiomerically pure (3aS,7aS) isomer.
  • Yield and Purity: The method provides good yields of the bicyclic product with high stereochemical control.

Resolution of Racemic Mixtures

After the cycloaddition step, the product mixture often contains racemic or diastereomeric forms. Two main approaches are used to isolate the desired enantiomer:

  • Chromatographic Separation: Diastereomers formed during the cycloaddition can be separated by chromatographic techniques, exploiting differences in polarity or interaction with chiral stationary phases.
  • Classical Resolution: The racemic mixture can be resolved using chiral resolving agents to isolate the enantiomerically pure compound.

Synthetic Scheme Overview

Step Description Key Reagents/Conditions Notes
1 Generation of azomethine ylide Precursor amine and aldehyde/imine, base or heat In situ formation
2 Intramolecular [3+2]-cycloaddition DW-therm heat-transfer fluid solvent, controlled temperature Forms bicyclic core
3 Separation of diastereomers Chromatography or classical resolution Enantiomerically pure product isolation

Research Findings and Analytical Data

  • The intramolecular cycloaddition is highly regio- and stereoselective, favoring the (3aS,7aS) configuration.
  • Use of DW-therm solvent improves reaction control and yield.
  • Chromatographic methods provide efficient separation of diastereomers.
  • The final compound exhibits molecular weight 230.35 g/mol and specific stereochemical descriptors confirmed by spectroscopic and computational methods.
  • The synthetic approach has been validated in multiple studies and is considered a standard for preparing this bicyclic amine scaffold.

Additional Notes on Preparation

  • Alternative synthetic routes are less common due to the complexity of the bicyclic system.
  • The preparation method allows for functional group tolerance, enabling further derivatization post-synthesis.
  • The compound can also be isolated as its hydrochloride salt for enhanced stability and handling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can further saturate the bicyclic ring system or reduce any functional groups present on the phenethyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation Products: Phenethyl ketones or aldehydes.

    Reduction Products: Fully saturated bicyclic structures.

    Substitution Products: Halogenated derivatives or other substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel heterocyclic compounds.

Biology

The compound’s potential biological activity is of interest in drug discovery. It can serve as a scaffold for designing molecules with specific biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific derivatives and their targets. Generally, the compound can interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrrolo-Pyridine Cores

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Substituents/Stereochemistry Key Features
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine 867324-10-5 Phenethyl at 6-position; (3aS,7aS) configuration Rigid bicyclic core; stereospecific synthesis
(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridine derivatives (e.g., compound 24 ) Not specified Variable substituents; enantiomeric mixtures Hydrogenation yields (3aR,7aS)/(3aS,7aR) enantiomers; used in kinase inhibitors
Benzyl (3aR,7aR)-3-oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate Not specified Benzyl ester; ketone at 3-position High enantiomeric purity (ee: 100%); used as intermediates in alkaloid synthesis
(3aS,7aR)-7a-Phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione 1422068-29-8 Phenyl group at 7a-position; diketone scaffold Supplier-available; distinct substitution pattern compared to target compound

Research Findings and Data

Key Physicochemical Properties

Property Value Reference
Molecular Formula C₁₅H₂₂N₂
Molecular Weight 230.35
Optical Rotation (α) Not reported (stereospecific synthesis) -
Solubility Likely lipophilic (phenethyl group)

Comparative Activity Data

  • Compound 24 (enantiomeric mixture): Exhibited micromolar-range GSK-3β inhibition, with MD simulations showing comparable binding modes for both enantiomers .
  • Inhibitor 22 : Demonstrated sub-micromolar potency, attributed to the rigid pyrrolo-pyridine scaffold and ethinyl substituent .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine?

  • Methodological Answer: Key steps include hydrogenation of pyrrolo-pyridine precursors (e.g., Boc-protected azaindoles) to generate the octahydro core, followed by phenethylation via SNAr (nucleophilic aromatic substitution) or cross-coupling reactions. For example, Pd-catalyzed Suzuki-Miyaura coupling with phenethylboronic acids under conditions like Pd(PPh₃)₄, K₂CO₃, and toluene/EtOH/H₂O at 90–105°C can introduce the phenethyl group . Hydrogenation conditions (e.g., H₂, THF, RT) must be optimized to control stereochemistry .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer: X-ray crystallography is the gold standard for stereochemical confirmation. Single crystals of intermediates (e.g., Boc-protected derivatives) are analyzed to resolve the (3aS,7aS) configuration. For example, X-ray data in prior studies revealed mixtures of (3aR,7aS) and (3aS,7aR) enantiomers post-hydrogenation, highlighting the need for chiral resolution techniques .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of pyrrolo[2,3-c]pyridine derivatives?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR and ¹⁹F-NMR (for fluorinated analogs) confirm regiochemistry and substituent positions .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular formulas and intermediate purity .
  • HPLC/Chiral Chromatography: Resolves enantiomeric mixtures and assesses enantiopurity .

Q. What in vitro models are appropriate for assessing the proton pump inhibitory activity of this compound?

  • Methodological Answer: Gastric H⁺/K⁺-ATPase inhibition assays using porcine or human-derived enzyme preparations are standard. Activity is quantified via IC₅₀ values, with reversible inhibition kinetics (as seen in pyrrolo[2,3-c]pyridine derivatives) measured using pH-sensitive fluorescent probes or ATP hydrolysis assays .

Advanced Research Questions

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how can they be addressed?

  • Methodological Answer: Hydrogenation of pyrrolo-pyridine precursors often yields racemic mixtures (e.g., (3aR,7aS) and (3aS,7aR)). Strategies include:

  • Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) during hydrogenation to bias enantiomer formation.
  • Kinetic Resolution: Enzymatic or chemical resolution of intermediates (e.g., via chiral auxiliaries or chromatography) .
  • Crystallization-Induced Diastereomer Resolution: Convert enantiomers to diastereomeric salts using chiral acids/bases .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer:

  • Substituent Variation: Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -Cl, -NO₂) groups to probe electronic effects on proton pump inhibition .
  • Stereochemical Comparisons: Compare (3aS,7aS) vs. (3aR,7aR) enantiomers to assess stereospecific activity .
  • Binding Affinity Assays: Co-crystallization with target proteins (e.g., GSK-3β) identifies critical binding interactions, guiding rational design .

Q. How do solvent and catalyst choices influence cross-coupling efficiency in pyrrolo[2,3-c]pyridine synthesis?

  • Methodological Answer:

  • Pd Catalysts: Pd(PPh₃)₄ is effective for Suzuki couplings, but Pd₂(dba)₃/XPhos may improve yields for sterically hindered boronic acids .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions, while toluene/EtOH/H₂O mixtures (3:1:1) are optimal for Suzuki couplings .
  • Base Selection: K₂CO₃ or Cs₂CO₃ facilitates deprotonation and transmetallation in cross-coupling .

Q. What strategies resolve contradictions in biological activity data between derivatives?

  • Methodological Answer:

  • Purity Verification: Ensure intermediates are >95% pure via HPLC and NMR to rule out impurities skewing activity .
  • Assay Reproducibility: Standardize assay protocols (e.g., DPPH radical scavenging for antioxidants) across labs to minimize variability .
  • Computational Modeling: MD simulations or QSAR models correlate substituent effects (e.g., logP, steric bulk) with activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine

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